molecular formula C18H18N2O2S B4681799 3-Prop-2-enyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one

3-Prop-2-enyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one

Cat. No.: B4681799
M. Wt: 326.4 g/mol
InChI Key: QDUDMTQFQPFOSQ-UHFFFAOYSA-N
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Description

3-Prop-2-enyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a prop-2-enyl group at the 3-position and a 4-propoxyphenyl group at the 5-position

Properties

IUPAC Name

3-prop-2-enyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-3-9-20-12-19-17-16(18(20)21)15(11-23-17)13-5-7-14(8-6-13)22-10-4-2/h3,5-8,11-12H,1,4,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUDMTQFQPFOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Prop-2-enyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one typically involves the reaction of 2-aminothiophene-3-carboxamide derivatives with appropriate iminoester hydrochlorides under suitable conditions . The reaction conditions often include heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, and using a catalyst like palladium to facilitate the reaction . The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Prop-2-enyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thienopyrimidines with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Prop-2-enyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Ethylphenyl)thieno[2,3-d]pyrimidin-4-one
  • 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-one
  • 5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-one
  • 5-(4-Nitrophenyl)thieno[2,3-d]pyrimidin-4-one
  • 5-p-Tolylthieno[2,3-d]pyrimidin-4-one

Uniqueness

3-Prop-2-enyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-2-enyl group and the propoxyphenyl group at specific positions on the thienopyrimidine core differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Prop-2-enyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
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3-Prop-2-enyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one

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